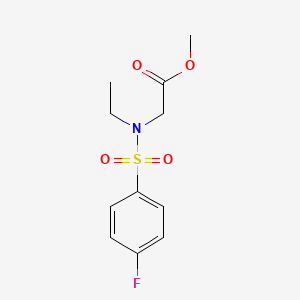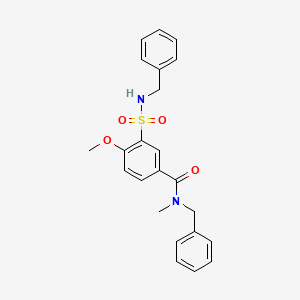
Methyl 2-(N-ethyl-4-fluorophenylsulfonamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(N-ethyl-4-fluorophenylsulfonamido)acetate, also known as MEFSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEFSA is a sulfonamide derivative that has a unique chemical structure, making it a promising candidate for research in medicinal chemistry, drug design, and other related fields.
Mécanisme D'action
Methyl 2-(N-ethyl-4-fluorophenylsulfonamido)acetate exerts its biological activities through various mechanisms of action. It has been shown to inhibit the activity of COX-2, which is an enzyme involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. These mechanisms of action make this compound a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, this compound has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. These effects make this compound a promising candidate for the treatment of various diseases that are associated with inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-(N-ethyl-4-fluorophenylsulfonamido)acetate has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, making it readily available for research. Additionally, this compound has been shown to possess a wide range of biological activities, making it a versatile compound for research. However, one of the limitations of this compound is that it has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Methyl 2-(N-ethyl-4-fluorophenylsulfonamido)acetate. One of the most promising areas of research is the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to elucidate the mechanisms of action of this compound and to identify its molecular targets. Furthermore, research is needed to optimize the synthesis of this compound and to develop new analogs with improved properties. Overall, this compound is a promising compound for research in medicinal chemistry, drug design, and other related fields.
Méthodes De Synthèse
The synthesis of Methyl 2-(N-ethyl-4-fluorophenylsulfonamido)acetate involves the reaction between N-ethyl-4-fluorobenzenesulfonamide and methyl 2-bromoacetate in the presence of a base such as potassium carbonate. This reaction leads to the formation of this compound, which can be purified using various methods such as recrystallization, chromatography, and so on.
Applications De Recherche Scientifique
Methyl 2-(N-ethyl-4-fluorophenylsulfonamido)acetate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its application in medicinal chemistry. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
methyl 2-[ethyl-(4-fluorophenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-3-13(8-11(14)17-2)18(15,16)10-6-4-9(12)5-7-10/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRUGPJAZPCOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)OC)S(=O)(=O)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(Z)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7712542.png)

![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712558.png)










![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7712650.png)